molecular formula C11H12BrFN2 B1379832 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole CAS No. 1393441-99-0

5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole

Cat. No.: B1379832
CAS No.: 1393441-99-0
M. Wt: 271.13 g/mol
InChI Key: HWRMBDGZJMYFKN-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole is a chemical compound with the molecular formula C11H12BrFN2 and a molecular weight of 271.13 g/mol . It is a derivative of benzimidazole, a class of compounds known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-methylbenzimidazole and 6-fluoro-1-propylbenzene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dimethylformamide) and a base (e.g., potassium carbonate) to facilitate the reaction.

    Heating: The reaction mixture is heated to a specific temperature (e.g., 80-100°C) for a certain period (e.g., 12-24 hours) to ensure complete conversion of the starting materials to the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Industrial methods may also incorporate continuous flow reactors and automated systems for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-2-methyl-1-propylbenzodiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of bromine, fluorine, and propyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

5-bromo-6-fluoro-2-methyl-1-propylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFN2/c1-3-4-15-7(2)14-10-5-8(12)9(13)6-11(10)15/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRMBDGZJMYFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=CC(=C(C=C21)F)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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